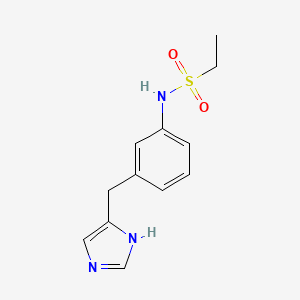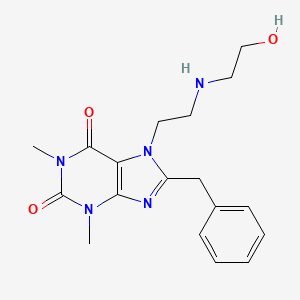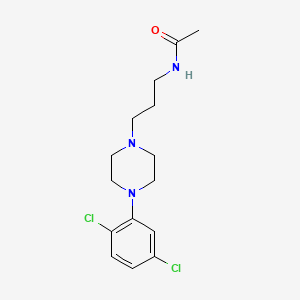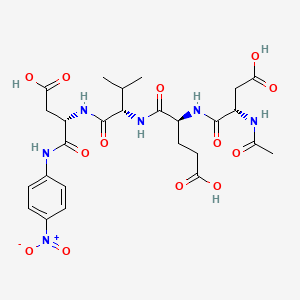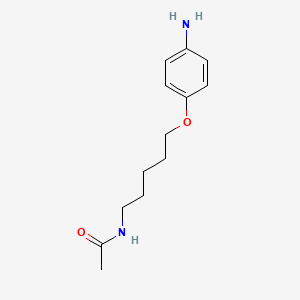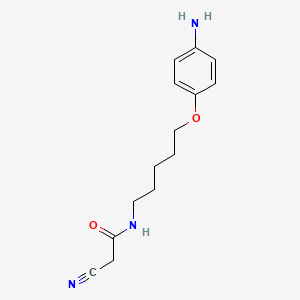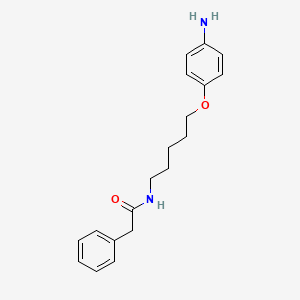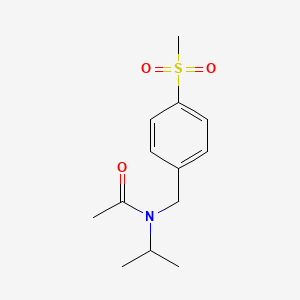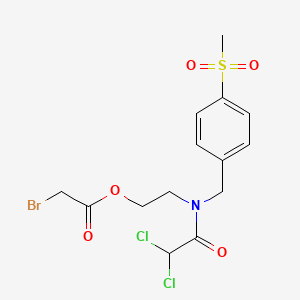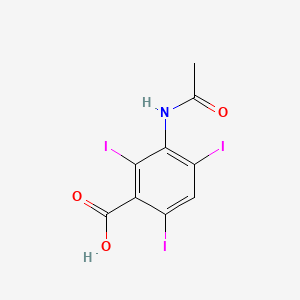
Aerotionina
Descripción general
Descripción
Aerothionin is a bromotyrosine derivative with antimycobacterial activity . It is isolated from the marine demosponge Aplysina cavernicola .
Synthesis Analysis
Aerothionin has been synthesized as potential antimycobacterial agents . It has also been used in the study of anti-tumor activity .Molecular Structure Analysis
The molecular formula of Aerothionin is C24H26Br4N4O8 . For more detailed structural analysis, high-resolution structures and molecular dynamic simulations can be used .Chemical Reactions Analysis
Aerothionin has shown significant anti-tumor activity. It diminished the viability of pheochromocytoma cell lines significantly from a concentration of 25 µM under normoxic and hypoxic conditions . It also displayed cytotoxic activity towards cervical cancer (HeLa) and breast cancer (MCF-7) cells .Physical And Chemical Properties Analysis
Aerothionin has a molecular weight of 818.1 . It has a density of 2.1±0.1 g/cm3, and a molar refractivity of 155.1±0.5 cm3 .Aplicaciones Científicas De Investigación
Actividad Antitumoral
La aerotionina ha mostrado promesa como agente antitumoral, particularmente contra los feocromocitomas, que son tumores raros de la glándula suprarrenal. Se ha observado que afecta la viabilidad y proliferación celular tanto en condiciones normóxicas como hipóxicas, lo que sugiere su potencial en la terapia del cáncer con toxicidad aceptable en las células de tejidos normales .
Citotoxicidad Contra Células Cancerosas
Los estudios han demostrado la potente actividad citotóxica de la this compound contra ciertas líneas celulares de cáncer, como las células HeLa, que se derivan del cáncer cervical. Esto indica su posible uso en el desarrollo de tratamientos que se dirigen a las células cancerosas mientras se preservan las células normales .
Actividad Antimigratoria
También se ha encontrado que la this compound exhibe actividad antimigratoria contra líneas celulares de cáncer de mama humano, lo que podría ser significativo para prevenir la propagación del cáncer a otras partes del cuerpo .
Investigación de Células Endoteliales
La investigación que involucra líneas celulares de células endoteliales de ratón y células endoteliales de vena umbilical humana primarias (HUVEC) ha explorado los efectos dependientes de la dosis de la this compound, contribuyendo a nuestra comprensión de la biología vascular y potencialmente los trastornos relacionados con la angiogénesis .
Síntesis y Estereoquímica
Se ha logrado la síntesis total de this compound, que es crucial para estudiar su relación estructura-actividad y para producirla en cantidades suficientes para la investigación y posibles aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
Aerothionin has been found to exhibit significant activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis . It also shows anti-tumor activity on mouse pheochromocytoma cells
Mode of Action
It is known to diminish the viability of pheochromocytoma cell lines significantly . It also exhibits antimycobacterial activity, suggesting it may interact with key proteins or enzymes in the Mycobacterium tuberculosis .
Biochemical Pathways
Its observed effects on cell viability suggest that it may interfere with cellular proliferation and survival pathways .
Result of Action
Aerothionin has been found to significantly reduce the viability of pheochromocytoma cell lines . It also shows activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis, suggesting it may have potential as an antimycobacterial agent .
Análisis Bioquímico
Biochemical Properties
Aerothionin has shown significant activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis The nature of these interactions is likely complex and multifaceted, contributing to its antimycobacterial and potential anti-tumor activities .
Cellular Effects
Aerothionin has been found to significantly diminish the viability of pheochromocytoma cell lines from a concentration of 25 µM under both normoxic and hypoxic conditions . It also reduces the number of proliferating cells . These effects suggest that Aerothionin can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to diminish cell viability and reduce cell proliferation suggests that it may interact with biomolecules at the molecular level, potentially involving binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its significant impact on cell viability and proliferation suggests that it may have long-term effects on cellular function . Information on Aerothionin’s stability and degradation is currently limited.
Propiedades
| { "Design of the Synthesis Pathway": "Aerothionin can be synthesized by a multi-step process starting from L-cysteine.", "Starting Materials": [ "L-cysteine", "Methanesulfonyl chloride", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: L-cysteine is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form the mesylate derivative.", "Step 2: The mesylate derivative is then oxidized with hydrogen peroxide to form the sulfoxide derivative.", "Step 3: Reduction of the sulfoxide derivative with sodium borohydride followed by acidic hydrolysis yields the desired Aerothionin product.", "Step 4: The product is then purified by extraction with diethyl ether and recrystallization from methanol and water." ] } | |
Número CAS |
28714-26-3 |
Fórmula molecular |
C24H26Br4N4O8 |
Peso molecular |
818.1 g/mol |
Nombre IUPAC |
(5S)-7,9-dibromo-N-[4-[[(5S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1 |
Clave InChI |
BJWQSQOWGBUSFC-KBTIEJEYSA-N |
SMILES isomérico |
COC1=C(C([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
SMILES canónico |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aerothionin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Aerothionin?
A1: Aerothionin has a molecular formula of C11H7Br4NO3 and a molecular weight of 536.83 g/mol. []
Q2: What spectroscopic data is available for Aerothionin?
A2: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS) for Aerothionin's structural elucidation and identification. [, , , , , ]
Q3: What is the primary biological activity associated with Aerothionin?
A3: Aerothionin exhibits potent anti-tumor activity, particularly against mouse pheochromocytoma cells (MPC and MTT). [] Additionally, it displays antimycobacterial activity, inhibiting the growth of multidrug-resistant Mycobacterium tuberculosis strains. []
Q4: How does Aerothionin exert its anti-tumor effects?
A4: Aerothionin significantly reduces the viability of pheochromocytoma cell lines under both normoxic and hypoxic conditions. [] It also inhibits cell proliferation and effectively reduces the growth of 3D-pheochromocytoma cell spheroids. []
Q5: What is the mechanism of action of Aerothionin against Mycobacterium tuberculosis?
A5: While the exact mechanism is not fully elucidated, Aerothionin effectively inhibits the growth of various drug-resistant Mycobacterium tuberculosis strains, suggesting a potentially novel mode of action. []
Q6: Does Aerothionin exhibit any activity against other Mycobacterium species?
A6: Yes, Aerothionin demonstrates activity against Mycobacterium kansasii, Mycobacterium scrofulaceum, and Mycobacterium avium, albeit at higher concentrations compared to Mycobacterium tuberculosis. []
Q7: Does Aerothionin display any other biological activities?
A7: Aerothionin shows moderate cytotoxicity against the HeLa cell line [] and has been investigated for its acetylcholinesterase-inhibiting activity. [] It has also shown inhibitory potential against α-Synuclein aggregation. []
Q8: How does the structure of Aerothionin contribute to its biological activity?
A8: While specific structure-activity relationship (SAR) studies on Aerothionin are limited, research suggests the presence of the brominated spirocyclohexadienylisoxazole core structure as essential for its biological activities. [, , , ] Further research is needed to elucidate the impact of specific structural modifications on its potency and selectivity.
Q9: What is the ecological role of Aerothionin in sponges?
A9: Aerothionin, being a brominated alkaloid, likely plays a significant role in the chemical defense of sponges against predators and microbial infections. [, , ]
Q10: Is Aerothionin found in any other organisms besides sponges?
A10: Yes, Aerothionin has been found in the marine mollusc Tylodina perversa, which feeds on sponges like Aplysina aerophoba. [] This suggests that Tylodina perversa sequesters Aerothionin from its diet, potentially utilizing it for its own chemical defense.
Q11: Are there any bacteria capable of producing Aerothionin?
A11: Recent studies have identified that the marine bacterium Pseudovibrio denitrificans Ab134, isolated from the sponge Arenosclera brasiliensis, can produce Aerothionin. [] This discovery provides insights into the potential microbial origin of this compound.
Q12: What analytical techniques are employed for the isolation and purification of Aerothionin?
A12: Isolation and purification of Aerothionin generally involve a combination of techniques, including solvent extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC). [, , , , ]
Q13: How is Aerothionin quantified in biological samples?
A13: Mass spectrometry coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra High-Performance Liquid Chromatography (UHPLC) are commonly employed for quantifying Aerothionin in complex matrices. [, , ]
Q14: What is the significance of studying Aerothionin's exometabolites?
A14: Investigating Aerothionin's presence in sponge exometabolites provides valuable insights into the sponge's chemical interactions with its environment and its potential influence on surrounding ecosystems. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



